2-Benzylquinoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-benzylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-2-6-13(7-3-1)12-15-11-10-14-8-4-5-9-16(14)17-15/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHFJHCODIQJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90169837 | |
| Record name | 2-Benzylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1745-77-3 | |
| Record name | 2-(Phenylmethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1745-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001745773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90169837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzylquinoline and Its Derivatives
Cross-Coupling Reactions for Benzylquinoline Formation
Cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, are powerful tools in organic synthesis for forming carbon-carbon bonds. These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, mediated by a metal catalyst, often palladium. sigmaaldrich.comprinceton.edu While general cross-coupling principles are well-established for constructing diverse organic molecules, their specific application to the direct formation of the 2-benzylquinoline core structure via coupling of pre-formed quinoline (B57606) and benzyl (B1604629) fragments is a relevant area within synthetic chemistry. Suzuki-Miyaura coupling, for instance, involves the reaction between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium complex, in the presence of a base. sigmaaldrich.comprinceton.edu Negishi coupling utilizes organozinc reagents, and Stille coupling employs organotin reagents. sigmaaldrich.comorganic-chemistry.org These methods offer functional group tolerance and can be applied to construct complex molecular architectures. princeton.eduorganic-chemistry.org
Palladium-Catalyzed C-H Activation/C-C Bond Formation/Cyclization Processes for Quinolinone Derivatives
Palladium-catalyzed cascade reactions involving C-H bond activation, C-C bond formation, and cyclization have emerged as efficient strategies for synthesizing quinolinone derivatives. These methods often utilize simple starting materials like anilines. organic-chemistry.orgnih.gov A practical route to 2-quinolinones has been developed via a Pd-catalyzed C-H bond activation/C-C bond formation/cyclization cascade process using simple anilines as substrates. organic-chemistry.orgnih.gov This method provides access to quinolinone-containing alkaloids and drug molecules. organic-chemistry.orgnih.gov The reaction typically employs Pd(OAc)₂ as a catalyst, an oxidant such as Na₂S₂O₈, and an additive like TsOH·H₂O in a solvent such as toluene (B28343). organic-chemistry.org Under optimized conditions, high yields (up to 95%) can be achieved. organic-chemistry.org The mechanism involves C-H activation, a Heck-type coupling, and subsequent cyclization. organic-chemistry.org This one-pot strategy offers a general and efficient approach for constructing quinolinone derivatives with broad substrate scope and good yields. organic-chemistry.org
Rhodium(III)-Catalyzed Annulative Coupling
Rhodium(III)-catalyzed annulative coupling reactions represent another powerful approach for the synthesis of substituted quinolines, often involving C-H activation and the formation of new C-C and C-N bonds.
C-H Activation and C-C/C-N Bond Formation Using Cyclopropanols and Imidamides
An efficient synthesis of 2-substituted quinolines has been developed through the rhodium(III)-catalyzed annulative coupling between cyclopropanols and imidamides. snnu.edu.cnresearchgate.netmdpi.com In this transformation, the cyclopropanol (B106826) acts as a C3 synthon. snnu.edu.cnresearchgate.net The reaction proceeds via sequential C-H/C-C activation and C-C/C-N bond formation, assisted by a bifunctional imidamide directing group. snnu.edu.cnresearchgate.net This protocol offers a facile route to synthetically important quinolines. snnu.edu.cn
Mechanistic Insights into Rhodium-Catalyzed Cyclization
Mechanistic studies into rhodium-catalyzed cyclization reactions for quinoline synthesis reveal complex sequences involving C-H activation, alkene insertion, nucleophilic cyclization, and sometimes further C-H activation, dehydration, and oxidative aromatization. rsc.orgrsc.orgnih.gov For instance, a rhodium-catalyzed cascade cyclization of carboranyl N-arylimines with vinyl ketones involves sequential activation of both carboranyl B-H and aryl C-H bonds, leading to the formation of carborane-fused cyclopenta[b]quinoline derivatives. rsc.orgrsc.orgnih.gov The mechanism can involve the formation of rhodacycles and subsequent insertions and cyclizations. rsc.orgrsc.orgnih.gov
Iridium-Catalyzed Hydrogenation Reactions
Iridium-catalyzed hydrogenation reactions have been successfully applied to the synthesis of chiral tetrahydroquinoline derivatives through the reduction of quinoline rings.
Enantioselective Hydrogenation of 2-Benzylquinolines
Highly enantioselective iridium-catalyzed asymmetric hydrogenation of 2-benzylquinolines and other substituted quinolines has been achieved. dicp.ac.cnresearchgate.netacs.orgacs.orgthieme-connect.com This method provides a convenient route to 2-benzyltetrahydroquinoline derivatives. dicp.ac.cn The catalytic system typically involves an iridium precursor like [Ir(COD)Cl]₂, a bisphosphine ligand, and an additive such as I₂. dicp.ac.cnresearchgate.netacs.orgacs.orgthieme-connect.com Excellent enantioselectivities, up to 96% ee, have been reported. dicp.ac.cnresearchgate.netacs.orgacs.org Mechanistic studies suggest that the hydrogenation of quinoline involves a sequence of 1,4-hydride addition, isomerization, and 1,2-hydride addition. dicp.ac.cnacs.orgacs.org The catalytically active species is proposed to be an Ir(III) complex involving chloride and iodide ligands. dicp.ac.cnacs.orgacs.org The presence of iodine is crucial for the activity and enantioselectivity of the reaction. acs.org
Mechanistic Studies of Iridium-Catalyzed Hydrogenation of Quinolines (1,4-hydride addition, isomerization, 1,2-hydride addition)
Mechanistic studies on the iridium-catalyzed hydrogenation of quinoline derivatives, including 2-benzylquinolines, have shed light on the reaction pathway. Research indicates that the mechanism typically involves a sequence of steps: initial 1,4-hydride addition to the quinoline ring, followed by isomerization, and finally, a 1,2-hydride addition. dicp.ac.cnacs.orgthieme-connect.com The catalytic active species is proposed to be an Ir(III) complex, potentially involving chloride and iodide ligands. dicp.ac.cnacs.org This mechanistic understanding is crucial for the rational design of more efficient and selective catalytic systems.
Optimization of Catalytic Systems and Solvents for Enantioselectivity
Achieving high enantioselectivity in the iridium-catalyzed hydrogenation of 2-benzylquinolines is heavily dependent on the careful selection and optimization of catalytic systems and solvents. Studies have shown that the choice of solvent significantly impacts both the reactivity and enantioselectivity of the reaction. For instance, in the hydrogenation of this compound using a [Ir(COD)Cl]₂/bisphosphine/I₂ system, toluene was found to provide excellent reactivity and the highest enantioselectivity compared to other solvents like dichloromethane. dicp.ac.cnacs.org The selection of the chiral bisphosphine ligand is also critical for inducing asymmetry. Various commercially available chiral bidentate phosphine (B1218219) ligands have been tested, with (S)-MeO-BiPhep demonstrating superior results in some cases, achieving high enantiomeric excess (ee). dicp.ac.cnacs.org The presence of additives like iodine has also been shown to be essential for promoting catalytic turnover. dicp.ac.cndicp.ac.cn Optimization efforts involve screening different iridium precursors, chiral ligands, additives, temperatures, and hydrogen pressures to maximize both conversion and enantioselectivity. dicp.ac.cnacs.orgdicp.ac.cn
Copper-Catalyzed Approaches
Copper catalysis offers alternative strategies for the synthesis of this compound derivatives, often involving distinct reaction pathways compared to iridium catalysis.
Dehydrogenative Functionalization of Benzylic Alcohols
Copper-catalyzed dehydrogenative functionalization of benzylic alcohols has been explored as a method to access related structures. While direct examples for this compound synthesis via this specific route were not explicitly detailed in the search results, copper catalysis is known to be effective in cross-dehydrogenative coupling reactions involving benzylic C-H bonds and alcohols, leading to the formation of benzyl ethers. chemrxiv.orgnih.govchemrxiv.org This suggests a potential avenue for the synthesis of benzyl-substituted heterocycles through appropriate substrate design and reaction conditions.
Intermolecular Decarboxylative Cascade Cyclization
An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization has been developed for the synthesis of 2-substituted quinolines, including 2-arylquinolines. This one-pot reaction typically involves the reaction of an arylaldehyde, an aniline, and acrylic acid, leading to the formation of the quinoline ring through sequential C–N and C–C bond formations. colab.wsorganic-chemistry.orgresearchgate.net This method utilizes inexpensive copper catalysts and can proceed under aerobic conditions, offering a practical route to substituted quinolines. organic-chemistry.org Mechanistic studies suggest a radical pathway involving a single-electron transfer (SET) process. organic-chemistry.org
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry advocate for environmentally benign synthetic methodologies. In the context of this compound synthesis, this translates to the development of processes that minimize waste, reduce energy consumption, and avoid hazardous substances. ijpsjournal.comjocpr.com
Solvent-Free and Transition Metal-Free Conditions
Efforts have been directed towards developing synthetic routes to quinoline derivatives under solvent-free and transition metal-free conditions. ijpsjournal.comjocpr.comrsc.orgrsc.org Solvent-free synthesis eliminates the need for organic solvents, thereby reducing environmental pollution and waste generation. ijpsjournal.comjocpr.com Transition metal-free conditions are desirable to avoid the cost and potential toxicity associated with metal catalysts. While specific examples for the synthesis of this compound under strictly solvent-free and transition metal-free conditions were not prominently featured in the search results, the broader field of green synthesis of quinolines is actively exploring such approaches, including the use of alternative energy sources like microwave irradiation and ultrasound, as well as catalyst-free methods or those employing environmentally benign catalysts. ijpsjournal.com The development of practical and sustainable protocols under these conditions remains an active area of research in organic synthesis. rsc.org
Compound Information
| Compound | PubChem CID |
| This compound | 137191 |
| Quinoline | 7047 |
| Benzyl Alcohol | 244 |
This compound is a noteworthy organic compound within the realm of nitrogen-containing heterocycles. Its structural features make it a valuable intermediate in the synthesis of more complex molecules, particularly saturated or partially saturated chiral cyclic compounds such as tetrahydroquinoline derivatives. The development of efficient and selective synthetic routes to this compound and its substituted forms is an active area of research in organic chemistry.
The synthesis of this compound and its derivatives can be achieved through various catalytic strategies. Asymmetric hydrogenation of 2-benzylquinolines stands out as a key method for accessing chiral 2-benzyltetrahydroquinoline derivatives, which are of interest due to their potential biological activities. dicp.ac.cnacs.org
Iridium-Catalyzed Hydrogenation Reactions
Mechanistic Studies of Iridium-Catalyzed Hydrogenation of Quinolines (1,4-hydride addition, isomerization, 1,2-hydride addition)
Detailed mechanistic investigations have been conducted to understand the pathway of iridium-catalyzed hydrogenation of quinoline derivatives, including those substituted with a benzyl group at the 2-position. These studies reveal a multi-step process. The generally accepted mechanism involves an initial 1,4-hydride addition to the activated quinoline ring. This step is followed by an isomerization of the resulting intermediate. The sequence is completed by a subsequent 1,2-hydride addition, leading to the hydrogenated product. dicp.ac.cnacs.orgthieme-connect.com The catalytically active species in this transformation is believed to be an iridium(III) complex, potentially incorporating chloride and iodide ligands. dicp.ac.cnacs.org Understanding these intricate mechanistic details is fundamental for the rational design and optimization of iridium-based catalytic systems for the hydrogenation of quinolines.
Optimization of Catalytic Systems and Solvents for Enantioselectivity
Achieving high enantioselectivity in the iridium-catalyzed hydrogenation of 2-benzylquinolines is paramount for the synthesis of chiral tetrahydroquinoline products. This requires careful optimization of both the catalytic system and the reaction medium. Research has demonstrated a strong dependence of both reaction rate and enantioselectivity on the solvent employed. For example, in the hydrogenation of this compound catalyzed by a system comprising [Ir(COD)Cl]₂, a bisphosphine ligand, and iodine, toluene has been identified as a highly effective solvent, leading to excellent reactivity and superior enantioselectivity compared to solvents like dichloromethane. dicp.ac.cnacs.org The selection of the chiral bisphosphine ligand is equally critical for inducing asymmetry in the product. Various chiral bidentate phosphine ligands have been evaluated, with certain ligands, such as (S)-MeO-BiPhep, proving particularly effective in achieving high enantiomeric excesses (ee). dicp.ac.cnacs.org The inclusion of additives, such as iodine, has also been found to be essential for promoting efficient catalytic turnover in these hydrogenation reactions. dicp.ac.cndicp.ac.cn Comprehensive optimization efforts typically involve systematically screening different iridium precursors, chiral ligands, additives, reaction temperatures, and hydrogen pressures to maximize both the conversion of the starting material and the enantiomeric purity of the desired product. dicp.ac.cnacs.orgdicp.ac.cn
Copper-Catalyzed Approaches
Copper catalysis provides alternative synthetic strategies for accessing this compound derivatives, often proceeding through distinct mechanistic pathways compared to iridium-catalyzed hydrogenation.
Dehydrogenative Functionalization of Benzylic Alcohols
Copper-catalyzed dehydrogenative functionalization of benzylic alcohols represents a potential route for the construction of benzyl-substituted aromatic and heteroaromatic systems. While specific examples directly leading to this compound through this precise transformation were not the primary focus of the search results, copper catalysis is recognized for its utility in cross-dehydrogenative coupling reactions. These reactions involve the direct coupling of C-H bonds, including those at benzylic positions, with other nucleophiles such as alcohols, leading to the formation of new C-C or C-O bonds. chemrxiv.orgnih.govchemrxiv.org This general reactivity suggests that with appropriate reaction design and substrate selection, copper-catalyzed dehydrogenative functionalization of suitable precursors could potentially be applied to the synthesis of benzyl-substituted quinolines or related structures.
Intermolecular Decarboxylative Cascade Cyclization
An efficient copper-catalyzed intermolecular decarboxylative cascade cyclization has been developed as a versatile method for the synthesis of 2-substituted quinolines, including 2-arylquinolines. colab.wsorganic-chemistry.orgresearchgate.net This one-pot transformation typically involves the reaction of three readily available components: an arylaldehyde, an aniline, and acrylic acid. The reaction proceeds through a cascade sequence involving the formation of both C–N and C–C bonds, ultimately constructing the quinoline ring system. colab.wsorganic-chemistry.orgresearchgate.net This methodology is advantageous due to its use of inexpensive copper catalysts and its ability to be conducted under aerobic conditions. organic-chemistry.org Mechanistic investigations into this cascade cyclization suggest the involvement of a radical pathway initiated by a single-electron transfer (SET) process. organic-chemistry.org The method offers a practical and often eco-friendly approach to synthesize a variety of substituted quinolines. organic-chemistry.org
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound and its derivatives is crucial for developing more sustainable and environmentally friendly chemical processes. This involves minimizing or eliminating the use of hazardous substances, reducing waste generation, and improving energy efficiency. ijpsjournal.comjocpr.com
Solvent-Free and Transition Metal-Free Conditions
Significant efforts are being made in the field of organic synthesis to develop reactions that can be conducted under solvent-free conditions, thereby eliminating the environmental impact and waste associated with traditional organic solvents. ijpsjournal.comjocpr.com Simultaneously, the development of transition metal-free catalytic systems is a key goal to avoid the cost, toxicity, and potential environmental concerns associated with many transition metal catalysts. rsc.orgrsc.org While the provided search results did not specifically detail the synthesis of this compound itself under strictly solvent-free and transition metal-free conditions, the broader area of green synthesis of quinolines is actively exploring such methodologies. This includes investigating alternative reaction media, utilizing catalyst-free approaches where possible, or employing more benign catalytic systems. ijpsjournal.com The use of alternative energy sources like microwave irradiation and ultrasound is also being explored to facilitate reactions under milder or solvent-free conditions. ijpsjournal.com The pursuit of practical and sustainable synthetic protocols that operate without solvents and transition metals remains an important objective in the synthesis of quinoline compounds. rsc.org
Visible Light-Mediated Synthesis (Photocatalysis)
Visible light-mediated synthesis, or photocatalysis, has emerged as a powerful tool in organic synthesis, offering a more sustainable and milder approach compared to traditional methods. This technique utilizes light energy to drive chemical reactions, often employing a photocatalyst.
One application of visible light photocatalysis in the synthesis of quinoline derivatives involves a photoxidation-Povarov cascade reaction of N-benzylanilines and alcohols. Using a Ag/g-C3N4 nanometric semiconductor as the photocatalyst under blue light irradiation (3 W LED), 2-arylquinolines were synthesized in good yields at room temperature with oxygen as the oxidant. rsc.org This method provides a green and mild alternative for the formation of 2-arylquinoline derivatives, and the Ag/g-C3N4 nanocomposite catalyst can be recovered and reused. rsc.org
Visible light-promoted photocatalysis has also been explored for intramolecular [2+2] addition reactions involving S-benzyl quinoline derivatives. arizona.edu Additionally, visible light-mediated aerobic dehydrogenation reactions offer a simple and environmentally friendly method for synthesizing N-containing heterocycles, including quinoline derivatives, using non-toxic, stable, and inexpensive titanium dioxide as a catalyst and molecular oxygen as a greener oxidant. organic-chemistry.org
Another photocatalytic approach focuses on the synthesis of quinolin-2(1H)-ones from quinoline N-oxides using visible light irradiation. rsc.org This method is described as reagent-free, highly atom economical, and efficient, providing a greener alternative with low catalyst loading and high yields. rsc.org
Use of Green Oxidants (e.g., Oxygen, H2O2)
The utilization of green oxidants like oxygen and hydrogen peroxide (H2O2) in the synthesis of quinoline compounds aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes.
Molecular oxygen has been employed as an oxidant in the synthesis of quinoline derivatives. For instance, a one-pot, three-component domino strategy for the synthesis of simple substituted 2-arylquinolines involves the condensation of benzaldehydes, anilines, and nitroalkanes in the presence of a catalytic amount of Fe(III) chloride under ambient air, affording products in high yields. rsc.org Aerobic reaction conditions are also featured in an efficient copper-catalyzed intermolecular decarboxylative cascade cyclization for the direct synthesis of 2-substituted quinolines from aryl aldehydes, anilines, and acrylic acid. organic-chemistry.org This method offers promising chemo- and regioselectivity and tolerates a wide variety of substrates. organic-chemistry.org Furthermore, a heterogeneous cobalt oxide catalyst has been shown to be effective for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to the corresponding quinolines under mild conditions using molecular oxygen as an oxidant. organic-chemistry.org A reusable phenalenyl-based photocatalyst also mediates the oxidative dehydrogenation of saturated N-heterocycles, including quinoline derivatives, using molecular oxygen as a greener oxidant. organic-chemistry.org
Hydrogen peroxide is another environmentally benign oxidant used in organic synthesis. While not specifically focused on this compound in the search results, hydrogen peroxide is a widely used oxidant for various transformations, including the oxidation of benzylic positions to carbonyl compounds. organic-chemistry.org For example, cost-effective protocols for the oxidation of methyl-/alkylarenes to carbonyls have been developed using hydrogen peroxide as an oxidant in water with a surfactant-based oxodiperoxo molybdenum catalyst. organic-chemistry.org The direct synthesis of hydrogen peroxide from hydrogen and oxygen using chemical catalysis is also an area of research aimed at providing a more sustainable source of this oxidant. mdpi.com
Continuous Flow Reactions for Quinoline Compounds
Continuous flow reactions offer advantages over traditional batch processes, including improved reaction efficiency, safety, scalability, and reduced waste. These benefits make continuous flow methodologies attractive for the synthesis of various chemical compounds, including quinoline derivatives.
While specific examples of continuous flow synthesis directly applied to this compound were not prominently found in the search results, the application of continuous flow reactors for the synthesis of quinoline compounds in general has been reported. Continuous flow reactors are known to improve reaction efficiency and safety, allowing for faster, scalable, and waste-minimizing processes compared to batch methods. ijpsjournal.com The Skraup reaction, a well-established method for quinoline synthesis, has been adapted to continuous flow systems, utilizing solid acid catalysts instead of corrosive sulfuric acid. rsc.org This demonstrates the potential for applying continuous flow techniques to the synthesis of quinoline scaffolds, which could be relevant for this compound derivatives. Continuous flow processes have also been explored for the gram-scale synthesis of quinolines. organic-chemistry.org
Biocatalytic Methods for Quinoline Derivatives
Biocatalysis, utilizing enzymes or microorganisms as catalysts, provides an environmentally friendly approach to chemical synthesis, often operating under mild conditions with high selectivity. Biocatalytic methods have been explored for the synthesis of quinoline derivatives.
Enzymatic strategies have been developed for the oxidation of 1,2,3,4-tetrahydroquinolines (THQs) into the corresponding aromatic quinoline derivatives. nih.gov Whole cells and purified monoamine oxidase (MAO-N) enzymes have been effectively used to catalyze this biotransformation, yielding quinoline derivatives in good yields. nih.gov Computational studies suggest that the MAO-N biotransformation can be influenced by steric and binding effects, as well as the electronic properties of the THQ substrates. nih.gov Another enzyme, horseradish peroxidase (HRP), has been successfully employed in the construction of quinolinium derivatives from N-cyclopropyl-N-alkylaniline substrates through a cyclization/aromatization radical cascade. nih.gov These biocatalytic methods highlight the potential for using enzymes in the synthesis of quinoline heterocycles.
While the search results did not specifically detail biocatalytic methods for the direct synthesis of this compound, the successful application of biocatalysis to the synthesis of other quinoline derivatives and related N-heterocycles suggests potential for future development in this area. For example, biocatalytic routes to chiral 2-substituted-1,2,3,4-tetrahydroquinolines using cyclohexylamine (B46788) oxidase muteins have been reported. acs.org
Emerging Synthetic Strategies for Substituted 2-Benzylquinolines
Research into the synthesis of substituted 2-benzylquinolines continues to evolve, with new strategies constantly emerging to improve efficiency, selectivity, and sustainability.
One approach to synthesizing 2-benzylquinolines involves the palladium-catalyzed chelation-assisted cleavage of unstrained Csp3-Csp3 bonds in 2-(2-pyridyl)ethanol derivatives and aryl halides. dicp.ac.cn This method can provide 2-benzylquinolines with moderate to good yields. dicp.ac.cn
Emerging strategies also include the development of metal-free reactions and the use of readily available starting materials. For instance, a highly chemoselective domino condensation/aza-Prins cyclization/retro-aldol reaction between 2-alkenylanilines and β-dicarbonyl compounds provides a variety of 2-substituted quinolines in good yields without the need for a metal catalyst. organic-chemistry.org Copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid represents another emerging method for the direct synthesis of 2-substituted quinolines, featuring promising chemo- and regioselectivity. organic-chemistry.org
Annulation reactions between 2-aminobenzyl alcohols, benzaldehydes, and DMSO have also been explored for the synthesis of quinolines. organic-chemistry.org The introduction of substituent groups can influence the positions of the benzaldehyde (B42025) and sulfoxide (B87167) components in the final quinoline product. organic-chemistry.org
The development of catalytic systems based on inexpensive and readily available metals, such as manganese and nickel, for the synthesis of N-heterocycles like quinolines from amino alcohols and ketones or nitriles represents another emerging trend. organic-chemistry.org These methods often operate under mild conditions and offer environmentally benign approaches. organic-chemistry.org
While specific emerging strategies solely focused on the benzyl substituent at the 2-position were not extensively detailed, the broader advancements in quinoline synthesis, particularly those emphasizing milder conditions, green oxidants, photocatalysis, continuous flow, and biocatalysis, are likely to contribute to the future development of more efficient and sustainable routes to this compound and its substituted derivatives.
Advanced Characterization Techniques for 2 Benzylquinoline
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural analysis of 2-benzylquinoline, offering insights into its electronic and nuclear environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed.
One-dimensional NMR provides fundamental information about the chemical environment and connectivity of atoms within the molecule.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for both the quinoline (B57606) and benzyl (B1604629) moieties. The aromatic protons of the quinoline ring typically appear as a complex series of multiplets in the downfield region (δ 7.0-8.5 ppm). The five protons of the benzyl ring also resonate in the aromatic region. A key diagnostic signal is a singlet observed for the benzylic methylene (B1212753) (-CH₂-) protons, which directly connects the phenyl group to the quinoline ring. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in this compound. The spectrum shows distinct signals for the carbons of the quinoline core and the benzyl substituent. rsc.org The carbon atoms of the quinoline ring typically resonate in the range of δ 120-160 ppm. The benzylic carbon signal provides a clear marker for the CH₂ linker. rsc.orgnih.gov
Representative ¹H and ¹³C NMR Data for this compound:
¹H NMR (400 MHz, CDCl₃) rsc.org
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.14 | d, J = 8.4 Hz | 1H | Quinoline H |
| 8.00 | s | 1H | Quinoline H |
| 7.76 | d, J = 8.0 Hz | 1H | Quinoline H |
| 7.65 | t, J = 7.6 Hz | 1H | Quinoline H |
| 7.58 | d, J = 7.2 Hz | 2H | Benzyl H |
| 7.40-7.53 | m | 4H | Quinoline/Benzyl H |
Note: The data presented is for a closely related derivative, 2-(4-methylbenzyl)quinoline, as a representative example. The key features, such as the downfield quinoline protons and the benzyl group signals, are analogous.
¹³C NMR (101 MHz, CDCl₃) rsc.org
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 160.53 | C2 (Quinoline) |
| 146.61 | C8a (Quinoline) |
| 140.84 | C4 (Quinoline) |
| 136.81 | C1' (Benzyl) |
| 129.28 | Quinoline/Benzyl C |
| 129.24 | Quinoline/Benzyl C |
| 128.89 | Quinoline/Benzyl C |
| 128.80 | Quinoline/Benzyl C |
| 128.32 | Quinoline/Benzyl C |
| 128.23 | Quinoline/Benzyl C |
| 127.64 | Quinoline/Benzyl C |
| 126.73 | Quinoline/Benzyl C |
| 126.45 | Quinoline/Benzyl C |
Note: The data corresponds to 2-(4-methylbenzyl)quinoline. The assignments for the core this compound structure are comparable.
Two-dimensional NMR techniques provide deeper insights by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY spectra would show cross-peaks between adjacent protons on the quinoline ring (e.g., H-3 with H-4, H-5 with H-6, H-6 with H-7, and H-7 with H-8). umn.edu Similarly, correlations would be observed between the ortho, meta, and para protons of the benzyl ring. The absence of COSY correlations to the benzylic CH₂ protons confirms their isolated nature from other protons through scalar coupling. cam.ac.uk
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space correlations between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds. longdom.orglibretexts.org This is particularly useful for determining the preferred conformation. For this compound, a NOESY spectrum would be expected to show cross-peaks between the benzylic CH₂ protons and the H-3 proton of the quinoline ring, as well as the ortho protons (H-2'/H-6') of the benzyl group. These correlations would provide definitive evidence for the spatial arrangement of the benzyl group relative to the quinoline core. longdom.org
Dynamic NMR (DNMR) is a technique used to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could be employed to investigate the rotational barrier around the single bond connecting the benzylic carbon to the C-2 position of the quinoline ring.
At low temperatures, the rotation around this C-C bond might be slow enough to make the two benzylic protons diastereotopic, meaning they are chemically non-equivalent. stackexchange.com This would result in two separate signals, each likely appearing as a doublet due to geminal coupling, forming an AB quartet system. As the temperature is increased, the rate of rotation increases. At a certain point (the coalescence temperature), the two distinct signals broaden and merge into a single broad peak. At higher temperatures, a single sharp singlet would be observed as the rapid rotation averages the chemical environments of the two protons. By analyzing the line shapes of the signals at different temperatures, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing valuable information about the conformational dynamics of the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. epa.gov The monoisotopic mass of this compound (C₁₆H₁₃N) is 219.1048 g/mol . epa.gov
In a typical electron ionization (EI) mass spectrum, this compound would exhibit a prominent molecular ion peak [M]⁺ at m/z = 219. rsc.org A common and characteristic fragmentation pathway for benzyl-substituted heterocycles is the cleavage of the benzylic bond. This would lead to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z = 91. Another significant fragment would likely correspond to the quinoline ring system. Tandem mass spectrometry (MS/MS) can further elucidate fragmentation pathways by isolating the molecular ion and inducing further fragmentation. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scholars.direct This technique is highly effective for the analysis of this compound.
In a GC-MS analysis, a sample containing this compound is injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on its boiling point and affinity for the stationary phase. As this compound elutes from the GC column, it enters the mass spectrometer. The instrument provides a mass spectrum for the compound at its specific retention time. This allows for the unequivocal identification of this compound in a complex mixture by matching both its retention time and its mass spectrum against a known standard. nih.gov GC-MS is also an excellent tool for assessing the purity of a sample. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its quinoline and benzyl moieties.
Based on the known spectra of quinoline and related derivatives, the following table summarizes the anticipated IR absorption bands for this compound. The spectrum of quinoline itself shows notable bands in the 3150-2900 cm⁻¹ (C-H stretching), 1490-900 cm⁻¹ (ring vibrations), and 850-600 cm⁻¹ (C-H out-of-plane bending) regions. astrochem.org For substituted quinolines, characteristic peaks for the C=N imine group are often observed between 1682–1558 cm⁻¹. researchgate.net
Table 1: Expected Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Structural Unit |
| 3100-3000 | C-H Stretch | Aromatic (Quinoline, Benzyl) |
| 2950-2850 | C-H Stretch | Aliphatic (-CH₂-) |
| 1620-1580 | C=N Stretch | Quinoline Ring |
| 1600-1450 | C=C Stretch | Aromatic Rings |
| 1490-1450 | CH₂ Scissoring | Methylene Bridge |
| 850-750 | C-H Out-of-Plane Bend | Aromatic Ring Substitution |
This table is generated based on typical frequency ranges for the specified functional groups and data from related quinoline compounds. astrochem.orgresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. The quinoline core of this compound is the primary chromophore responsible for its UV absorption. The absorption spectrum of quinoline derivatives typically falls within the 280 to 510 nm range. researchgate.net
A study on the biodegradation of quinoline utilized a tri-wavelength UV/Vis method, noting an isosbestic point for quinoline and 2-hydroxyquinoline (B72897) at 289 nm, which indicates significant absorption in this region for the quinoline scaffold. nih.gov The precise absorption maxima (λmax) and molar absorptivity (ε) for this compound can be influenced by the solvent environment and the electronic interaction between the benzyl group and the quinoline ring system. For comparison, various quinoline derivatives exhibit distinct absorption characteristics.
Table 2: UV-Vis Absorption Data for Selected Quinoline Compounds
| Compound/Class | λmax (nm) | Comments | Source(s) |
| Quinoline Derivatives | 280 - 510 | General absorption range. | researchgate.net |
| Quinoline / 2-Hydroxyquinoline | 289 | Isosbestic point observed. | nih.gov |
| Quinoline-based Sensor | 314 | Excitation wavelength used for fluorescence. | rsc.org |
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is achiral and therefore does not produce a CD spectrum.
However, CD spectroscopy becomes a critical tool for the stereochemical analysis of chiral derivatives of this compound. If a stereocenter is introduced, for instance, at the benzylic methylene bridge or on the quinoline nucleus, the resulting enantiomers will produce mirror-image CD spectra. This technique is highly sensitive to the molecule's three-dimensional structure. For example, studies on the structurally related chiral 1-benzyl-1,2,3,4-tetrahydroisoquinolines have successfully used CD spectroscopy to determine the conformation and helicity of the piperideine ring. researchgate.net While not directly applicable to this compound itself, it underscores the technique's potential for its chiral analogues. The characterization of polyproline II (PPII) structures, which are also chiral, shows a distinctive positive peak around 220 nm in their CD spectra. nih.gov
X-ray Crystallography for Structural Elucidation
While the specific crystal structure of this compound (C₁₆H₁₃N) was not detailed in the surveyed literature, extensive crystallographic data exists for its derivatives. This information confirms the connectivity and spatial arrangement of the quinoline and benzyl fragments in related systems. The analysis of these derivatives demonstrates how substitutions influence the crystal packing and molecular geometry. For instance, in N-(2-benzoyl-5-ethynylphenyl)quinoline-2-carboxamide, the quinoline ring system was found to be essentially planar. nih.gov
Table 3: Crystallographic Data for Selected 2-Substituted Quinoline Derivatives
| Compound | Formula | Crystal System | Space Group | Key Unit Cell Parameters | Source |
| N-benzylquinoline-2-carbothioamide | C₁₇H₁₄N₂S | Orthorhombic | P2₁2₁2₁ | a = 5.9687 Å, b = 8.4626 Å, c = 28.786 Å | researchgate.net |
| 2-[2-(benzyloxy)benzylidene]malononitrile | C₁₇H₁₂N₂O | Triclinic | Pī | a = 7.2959 Å, b = 9.4963 Å, c = 11.0280 Å | nih.gov |
This table illustrates the type of data obtained from X-ray crystallography for compounds structurally related to this compound.
Elemental Microanalysis
Elemental microanalysis is a crucial technique for verifying the purity and empirical formula of a synthesized compound. It precisely determines the weight percentage of key elements—primarily carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula.
For this compound, with the molecular formula C₁₆H₁₃N, the theoretical elemental composition can be calculated. nist.gov In practice, experimental results for pure quinoline derivatives are generally accepted if they fall within ±0.4% of the theoretical values, confirming the compound's identity and purity. mdpi.com
Table 4: Theoretical vs. Experimental Elemental Analysis for Quinoline Compounds
| Compound | Formula | Element | Theoretical % | Found % | Source |
| This compound | C₁₆H₁₃N | Carbon (C) | 87.63% | - | nist.gov |
| Hydrogen (H) | 5.98% | - | nist.gov | ||
| Nitrogen (N) | 6.39% | - | nist.gov | ||
| 4-Chloro-8-methyl-N-(4-methylpiperazin-1-yl)quinoline-3-carboxamide | C₁₆H₁₉ClN₄O | Carbon (C) | 60.28% | 60.52% | mdpi.com |
| Hydrogen (H) | 6.01% | 6.03% | mdpi.com | ||
| Nitrogen (N) | 17.57% | 17.64% | mdpi.com |
The "Found %" column for this compound is left blank as specific experimental data was not provided in the search results. The second entry is an example from the literature to illustrate the typical agreement between theoretical and found values.
Reactivity and Reaction Mechanisms of 2 Benzylquinoline
Hydrogenation Mechanisms and Stereochemical Control
The hydrogenation of 2-benzylquinoline primarily targets the nitrogen-containing heterocyclic ring, leading to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. Controlling the chemoselectivity and regioselectivity of this reduction is a significant challenge, as over-reduction can occur. nih.gov The catalytic transfer hydrogenation of quinolines represents a direct method for accessing these reduced structures. nih.gov
A key aspect of this transformation is achieving stereochemical control, particularly in the synthesis of chiral tetrahydroquinolines, which are precursors to various alkaloids and biologically active molecules. mdpi.comrsc.org This is accomplished through asymmetric hydrogenation using chiral catalysts. rsc.org A variety of metal-based catalysts, including rhodium, ruthenium, and iridium complexes with chiral ligands, have been developed for the enantioselective reduction of the C=N bond in quinolines and related dihydroisoquinolines. mdpi.commdpi.comgoogle.com For instance, iridium-catalyzed asymmetric hydrogenation has been shown to be highly effective for 2-benzylquinolines. mdpi.com The mechanism of these reactions often involves the coordination of the metal to the nitrogen atom, followed by the stereoselective transfer of hydrogen.
Cobalt-amido cooperative catalysis offers an efficient method for the partial transfer hydrogenation of quinolines to 1,2-dihydroquinolines at room temperature using H₃N·BH₃ as the reductant. nih.gov Mechanistic studies suggest that the reduction is precisely controlled by the cooperation between the cobalt center and the amido ligand to facilitate the transfer of dihydrogen from the ammonia (B1221849) borane (B79455) complex to the N=C bond of the substrate. nih.gov The amido site plays a crucial role by forming a hydrogen bond with the substrate, which assists in proton transfer and directs the 1,2-hydrogenation. nih.gov
Table 1: Chiral Catalyst Systems for Asymmetric Hydrogenation of Quinolines and Related Heterocycles
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Chiral Phosphine (B1218219) Rhodium | Dihydroisoquinolines | Tetrahydroisoquinolines | High (optically active) | google.com |
| [(arene)Ru(TsDPEN)Cl] | Dihydroisoquinolines | Tetrahydroisoquinolines | High | mdpi.com |
| Iridium Complexes | 2-Benzylquinolines | Tetrahydroquinolines | High | mdpi.com |
| Rhodium-CAMPY/Me-CAMPY | Dihydroisoquinolines | Tetrahydroisoquinolines | Up to 69% | mdpi.com |
| Cobalt-amido complex | Quinolines | 1,2-Dihydroquinolines | Not applicable (regioselective) | nih.gov |
Oxidative Transformations and Green Oxidation Processes
The benzyl (B1604629) group in this compound is susceptible to oxidation, specifically at the benzylic methylene (B1212753) (C(sp³)-H) position. This transformation is a fundamental route for the synthesis of the corresponding aromatic ketones. longdom.orgresearchgate.net The direct oxidation of the C(sp³)–H bond can convert the unreactive methylene group into a valuable carbonyl group. longdom.org
In the pursuit of more sustainable chemical processes, significant research has focused on developing "green" oxidation methods. These approaches utilize environmentally benign oxidants like molecular oxygen (O₂), often in conjunction with transition metal catalysts. longdom.org Copper and iron catalysts have proven successful in the aerobic oxidation of the methylene group in various benzyl-substituted nitrogen heterocycles, including benzylquinolines, to yield the corresponding ketones in moderate to good yields. longdom.org The reaction mechanism for copper-catalyzed aerobic oxidation is postulated to involve the formation of a copper-peroxide species which then facilitates the oxidation of the benzylic C-H bond. researchgate.net These protocols are noted for their tolerance of a range of functional groups, including those sensitive to oxidation like amino (-NH₂) and methylthio (-SMe) groups. longdom.org
Table 2: Catalytic Systems for Oxidation of Benzylic C-H Bonds
| Substrate | Catalyst System | Oxidant | Product | Key Features | Reference |
|---|---|---|---|---|---|
| 2-Benzylpyridines | Copper or Iron catalyst | Molecular Oxygen (O₂) | 2-Benzoylpyridine | Green oxidant, good functional group tolerance | longdom.org |
| 2-Benzylquinolines | Copper or Iron catalyst | Molecular Oxygen (O₂) | 2-Benzoylquinoline | Protocol applicable to API synthesis | longdom.org |
| Phenylbutanoic acid | Mn(II) | H₂O₂ | 4-oxo-4-phenylbutyric acid | Mechanism involves a high-valent manganese-oxo species | researchgate.net |
Nucleophilic and Electrophilic Substitution Patterns at the Quinoline (B57606) Core
The reactivity of the quinoline ring in this compound towards substitution is dictated by the electronic properties of the heterocyclic system. The nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAᵣ).
Nucleophilic Substitution: The quinoline ring is susceptible to attack by nucleophiles, particularly at the C2 and C4 positions. In this compound, the C2 position is already substituted, leaving the C4 position as a potential site for nucleophilic attack if a suitable leaving group is present. The general mechanism for SNAᵣ on electron-deficient heterocycles is an addition-elimination pathway. youtube.com In this process, the nucleophile first adds to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. youtube.com
Electrophilic Substitution: Electrophilic substitution on the unsubstituted quinoline ring is generally difficult due to the deactivating effect of the nitrogen atom and typically requires harsh reaction conditions. When substitution does occur, it preferentially happens on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The primary positions for electrophilic attack are C5, C6, C7, and C8. The presence of the benzyl group at C2 does not significantly alter this general pattern for reactions at the quinoline core itself.
Primary benzylic halides are known to readily undergo nucleophilic substitution, typically via an Sₙ2 pathway. ucalgary.ca While this relates to the benzyl group itself, the quinoline core's reactivity is governed by its heterocyclic nature.
C-H Activation and Functionalization Reactions
Direct C-H activation has emerged as a powerful and atom-economical strategy for modifying heterocyclic scaffolds without the need for pre-functionalized substrates. nih.govnih.gov In the case of quinoline derivatives, the nitrogen atom of the pyridine (B92270) ring can act as an embedded directing group, guiding a metal catalyst to specific C-H bonds. nih.gov This intrinsic directing ability typically facilitates C-H functionalization at the C2 and C8 positions. nih.gov
For this compound, the C2 position is blocked. However, the nitrogen atom can still direct functionalization to the C8 position of the quinoline core. Furthermore, C-H activation can occur at the benzylic position of the benzyl group or on the phenyl ring of the benzyl substituent. For example, iron-catalyzed C-H functionalization has been used for the site-selective α-C-H functionalization of N-benzyl tetrahydroisoquinolines, which are structurally related to reduced this compound. researchgate.net
Ruthenium and rhodium catalysts have been employed for C-H activation guided by in situ-generated aromatic N-H ketimines, leading to the synthesis of functionalized isoquinolines via annulation with alkynes. nih.gov While this is a synthetic method for a related heterocycle, it underscores the utility of C-H activation in building complex molecular frameworks. nih.gov Similarly, iron-catalyzed C-H alkylation of 2-methylquinoline (B7769805) with alcohols demonstrates that the C(sp³)–H bonds adjacent to the quinoline ring are reactive sites for functionalization. mdpi.com
Cascade and Annulation Reactions in Quinoline Synthesis
Cascade and annulation reactions are highly efficient strategies for the construction of the quinoline scaffold, often forming multiple chemical bonds in a single synthetic operation. nih.govrsc.org These methods provide access to a wide variety of substituted quinolines, including this compound, from readily available starting materials. organic-chemistry.org
Several established methods, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, involve the annulation of anilines with various partners. nih.goviipseries.org Modern variations often employ metal catalysts or novel reaction media to improve efficiency and broaden the substrate scope. nih.gov
Recent advances include:
[4+2] Annulation: This strategy can involve the reaction of in situ-generated iminium species with terminal alkynes, catalyzed by FeCl₃, to yield 2,4-disubstituted quinolines. organic-chemistry.org Another approach uses the reaction of 2-azidobenzaldehydes with compounds containing active methylene groups, proceeding through a sequence of condensation and aza-Wittig reactions. nih.gov
[3+3] Annulation: Lewis acid-mediated [3+3] annulation between 3-ethoxycyclobutanones and aromatic amines provides an efficient route to 2-alkylquinoline derivatives. organic-chemistry.org
Three-Component Cascade Annulation: A catalyst-free method involves the reaction of aryl diazonium salts, nitriles, and alkynes to rapidly produce multiply substituted quinolines. organic-chemistry.org The mechanism is believed to proceed through the formation of an N-arylnitrilium salt, which then undergoes cycloaddition with the alkyne. organic-chemistry.org
Enzymatic Cascade Reactions: Inspired by natural biosynthetic pathways, enzymatic cascades can be designed to produce complex molecules. For instance, a parallel cascade using a tyrosinase, decarboxylase, transaminase, and norcoclaurine synthase has been developed for the synthesis of benzylisoquinoline alkaloids, which share a common structural origin with this compound. nih.govucl.ac.uk
Table 3: Selected Annulation Strategies for Quinoline Synthesis
| Annulation Type | Key Reactants | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| [4+2] Annulation | 2-Vinylanilines, Benzyl halides | In situ HBr (additive-free) | 2-Arylquinolines | organic-chemistry.org |
| [4+2] Annulation | 2-Azidobenzaldehydes, Ketones | PPh₃, various steps | 2,3-Substituted quinolines | nih.gov |
| [3+3] Annulation | 3-Ethoxycyclobutanones, Aromatic amines | Lewis Acid (e.g., Sc(OTf)₃) | 2-Alkylquinolines | organic-chemistry.org |
| Three-Component | Aryl diazonium salts, Nitriles, Alkynes | Additive-free, 60 °C | Multiply substituted quinolines | organic-chemistry.org |
| Oxidative Annulation | Anilines, Aldehydes | Air (oxidant) | Substituted quinolines | organic-chemistry.org |
Computational Chemistry and Theoretical Studies of 2 Benzylquinoline
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are widely used techniques to predict the preferred orientation (binding pose) of a molecule, such as 2-Benzylquinoline, within a target site, often a protein receptor. These methods assess the potential interactions and estimate the binding affinity between the ligand and its target. Studies on related quinoline (B57606) derivatives highlight the application of these techniques in understanding molecular recognition and predicting biological activity nih.govresearchgate.netnih.govmdpi.com.
Ligand-Target Interactions
Ligand-target interactions are typically analyzed by examining the types of forces and contacts formed between the ligand (this compound) and the amino acid residues in the binding site of a target molecule. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking interactions involving aromatic rings, and van der Waals forces. Analyzing these interactions helps to understand the molecular basis of binding and selectivity. While specific details on the interactions of this compound with particular targets are not available in the provided search results, studies on other quinoline-based compounds demonstrate the importance of these interaction types in their binding to various proteins mdpi.com. For instance, molecular docking studies on quinoline-based bis-chalcones interacting with proteins involved in carcinogenic pathways revealed good binding energies nih.gov. Similarly, docking studies on quinoline-3-carboxamide (B1254982) derivatives with DDR kinases analyzed hydrogen bond interactions and protein-ligand stability mdpi.com.
Binding Affinity Predictions
Binding affinity predictions, often expressed as scoring functions or estimated free energies of binding, are an integral part of molecular docking simulations. These predictions quantify the strength of the interaction between the ligand and the target. Higher binding affinity generally suggests a stronger and more stable interaction. While specific binding affinity values for this compound are not presented in the search results, studies on related quinoline derivatives utilize docking scores and binding energy calculations to assess and compare the potential inhibitory activity or target interaction strength of different compounds nih.govmdpi.com. For example, molecular docking studies on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives reported significant binding affinities with p-glycoprotein nih.gov.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, allowing for the exploration of conformational changes, the stability of binding poses, and the influence of the surrounding environment (e.g., solvent). MD simulations can offer a more refined understanding of the binding process and the flexibility of both the ligand and the target compared to static docking studies. Although specific MD simulations for this compound are not detailed in the search results, this technique is applied to study the dynamic behavior of related molecular systems, such as benzylisoquinoline alkaloids and quinoline derivatives, in complex with proteins researchgate.netmdpi.comnih.gov. MD simulations can be used to calculate the stability of complexes and analyze conformational changes mdpi.comnih.gov.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and properties of molecules. DFT calculations can provide insights into molecular geometry, energies, charge distribution, and reactivity. etprogram.orgmpg.deunitn.it. While specific detailed DFT calculations for this compound covering all aspects of electronic structure and global reactivity parameters are not extensively reported in the provided search results, DFT is a standard tool for studying quinoline derivatives researchgate.netbas.bgnih.govresearchgate.netmdpi.comahievran.edu.trmdpi.com.
Elucidation of Electronic Structure (e.g., Molecular Electrostatic Potential Mapping)
DFT calculations can elucidate the electronic structure of this compound, including the distribution of electron density and molecular orbitals (e.g., HOMO and LUMO) researchgate.netmpg.deunitn.itresearchgate.net. Molecular Electrostatic Potential (MEP) mapping, derived from DFT calculations, visualizes the charge distribution and can indicate regions of a molecule that are likely to be involved in electrostatic interactions or electrophilic/nucleophilic attack researchgate.netnih.govmdpi.com. Studies on quinoline derivatives have utilized DFT to analyze electronic structure and related properties researchgate.netahievran.edu.tr. For instance, DFT studies on a benzyl-substituted quinoline derivative showed the electron distribution of HOMO and LUMO energy levels researchgate.net. MEP analysis has been applied to related compounds to understand chemical reactivity based on charge distribution researchgate.netnih.govmdpi.com.
Mechanism of Reactions
Computational studies have been instrumental in elucidating the mechanisms of reactions involving quinoline derivatives, including this compound. For instance, the enantioselective hydrogenation of 2-benzylquinolines catalyzed by iridium complexes has been investigated using mechanistic studies. These studies revealed that the hydrogenation mechanism of quinoline involves a sequence of steps: 1,4-hydride addition, isomerization, and 1,2-hydride addition. The catalytic active species in this process is proposed to be an Ir(III) complex involving chloride and iodide ligands. dicp.ac.cn
Computational approaches to understanding chemical reaction mechanisms typically involve establishing the relative energies of reactants, transition states, and products on the potential energy surface. smu.edu Techniques such as the intrinsic reaction coordinate (IRC) can trace the reaction path step-by-step. smu.edu More detailed analyses can utilize methods like the reaction path Hamiltonian (RPH) and the united reaction valley approach (URVA) to partition the reaction mechanism into distinct phases, such as contact, preparation, transition state, product adjustment, and separation phases. smu.edu These computational tools provide a detailed understanding of bond cleavage and formation processes during a reaction.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational methods are widely applied in Structure-Activity Relationship (SAR) studies of quinoline derivatives to identify molecular features crucial for biological activity. QSAR models, which correlate chemical descriptors with biological activity, are frequently used. acs.orgijprajournal.comresearchgate.netresearchgate.net By analyzing the relationship between structural variations and observed activity, researchers can gain insights into the key molecular properties influencing potency against specific biological targets.
Studies on various quinoline scaffolds have demonstrated how modifications at different positions can impact activity. For example, SAR studies on antimalarial quinoline-imidazole hybrids showed that the presence of an electron-donating group like OCH₃ at position 2 enhanced activity, while an electron-withdrawing group like Cl at the same position led to a loss of activity. rsc.org The presence of a Br atom at position 6 was also found to be essential for improved antimalarial activity in this context. rsc.org Another study on quinoline carboxylic acid derivatives as inhibitors of insulin-like growth factor receptors highlighted the importance of a carboxylic acid group at position 3 for inhibitory activity. orientjchem.org Computational SAR analysis, often coupled with molecular docking, helps to explain these observations by providing insights into the interactions between the quinoline derivatives and their target proteins. nih.govnih.govnih.gov These computational approaches allow for the prediction of how structural changes in this compound or its derivatives might affect their binding affinity and biological efficacy.
Prediction of Bioavailability and Toxicity
Computational methods, particularly in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools, are routinely used to assess the pharmacokinetic and toxicological profiles of quinoline derivatives, including the potential for compounds like this compound. ijprajournal.comnih.govbenthamdirect.commdpi.comeurekaselect.comresearchgate.net These predictions are crucial in the early stages of drug discovery to prioritize compounds with favorable drug-like properties and reduced toxicity risk.
Software and online tools such as SwissADME and admetSAR are commonly employed for predicting various ADMET parameters. ijprajournal.comeurekaselect.com These tools can estimate properties like gastrointestinal absorption, blood-brain barrier permeability, metabolism by cytochrome P450 enzymes, and potential toxicity endpoints. mdpi.comasmepress.com For example, in silico ADMET predictions for certain quinoline derivatives have indicated good oral absorption and favorable drug-like properties. benthamdirect.commdpi.com Predicted aqueous solubility and human oral absorption percentages are key parameters assessed computationally. mdpi.com
Toxicity prediction is a significant application of computational chemistry, utilizing methods like QSAR modeling, machine learning algorithms, and molecular docking simulations. ijritcc.orgmdpi.com Platforms like ProTox-II integrate various computational techniques to predict toxicity endpoints, including acute toxicity, organ toxicity, and potential binding to toxicity targets. asmepress.comcharite.de These tools can provide insights into potential toxic effects based on the chemical structure of a compound. charite.de
Computational Approaches in Drug Design (e.g., CADMA-Chem Protocol)
Computational approaches are integral to the rational design and discovery of new drugs based on the quinoline scaffold. Computer-Aided Drug Design (CADD) methods, broadly categorized into structure-based and ligand-based approaches, are widely applied. emanresearch.orgtaylorandfrancis.com
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a target protein to design or optimize ligands. emanresearch.orgtaylorandfrancis.com Techniques like molecular docking are central to SBDD, simulating the binding interactions and predicting the affinity of a compound for its target. nih.govnih.govnih.govbenthamdirect.comeurekaselect.commdpi.comnih.gov Molecular docking studies on quinoline derivatives have been performed against various targets, including dihydrofolate reductase (DHFR), SARS-CoV-2 main protease (Mpro), and HIV non-nucleoside reverse transcriptase. nih.govbenthamdirect.comnih.gov These studies help identify key interactions, such as hydrogen bonding and pi-pi stacking, that contribute to binding stability. nih.govnih.gov
Ligand-based drug design (LBDD) is used when the 3D structure of the target is unavailable and relies on the knowledge of known active molecules. emanresearch.org QSAR and pharmacophore modeling are common LBDD techniques used to identify the essential features required for activity and design new compounds with similar properties. emanresearch.orgeurekaselect.com
While the CADMA-Chem protocol was mentioned in the prompt, information regarding its specific application to this compound or quinoline derivatives was not found in the provided search results. However, the general principles of computational drug design, including virtual screening and lead optimization, are widely applied to quinoline compounds to identify and refine potential therapeutic agents for various diseases, including cancer and infectious diseases. nih.govmdpi.comresearchgate.netnih.gov
Applications of Large Language Models (LLMs) in Predicting Molecular Properties
Large Language Models (LLMs) are emerging as versatile tools in chemistry and materials science, with applications extending to the prediction of molecular properties. researchgate.netarxiv.org These models, initially trained on vast text corpora, can be adapted or fine-tuned for chemistry-specific tasks, often by incorporating molecular representations like SMILES strings. acs.orgarxiv.orgascenion.de
LLMs are being explored for various applications, including molecular property prediction, de novo molecular design, and extracting knowledge from scientific literature. acs.orgresearchgate.netarxiv.orgopenreview.net Some studies have demonstrated the potential of LLMs to predict molecular properties accurately, sometimes outperforming traditional machine learning models, particularly in complex scenarios or with limited data. ascenion.deresearchgate.net Models specifically trained on molecular data, sometimes referred to as Chemical Language Models (CLMs) or molecular LLMs, have shown promise in understanding chemical structures and predicting their attributes. acs.orgarxiv.orggrotjahnlab.org
The application of LLMs to predict properties of compounds like this compound is an active area of research. By learning the relationship between molecular structure (represented as text or other formats) and properties from large datasets, LLMs can potentially offer rapid in silico predictions of various chemical and biological attributes, aiding in the early assessment and prioritization of compounds. researchgate.netarxiv.orggrotjahnlab.orgopenreview.net While challenges remain, the integration of LLMs with expert-designed chemistry tools is enhancing their capabilities in tasks such as molecular property prediction and drug design. openreview.net
Biological Activity and Pharmacological Potential of 2 Benzylquinoline Derivatives
Antimicrobial and Antibiofilm Activities
Derivatives of the quinoline (B57606) nucleus are recognized for their broad-spectrum antimicrobial effects, with research demonstrating activity against various bacteria and fungi. nih.govnih.govnih.gov The introduction of a benzyl (B1604629) group at the 2-position, along with other substitutions, has been explored to modulate and enhance this inherent antimicrobial potential.
2-Benzylquinoline derivatives and related structures have shown notable efficacy against both Gram-positive and Gram-negative bacteria. Studies indicate that the nature of substituents on the quinoline and benzyl rings significantly influences the antibacterial potency. scienceopen.com
For instance, a series of N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives demonstrated high activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, with some compounds being more potent than the reference drugs norfloxacin (B1679917) and ciprofloxacin. researchgate.net The structure of the benzyl unit and the type of linker (thio vs. sulfonyl) were found to be critical in determining the antibacterial activity. researchgate.net Similarly, a quinazoline-based compound, N4-benzyl-N2-phenylquinazoline-2,4-diamine, was effective against both S. aureus and S. epidermidis, with Minimum Inhibitory Concentrations (MIC) of 25 µM and 15 µM, respectively. nih.gov
Research has also highlighted that some quinoline derivatives exhibit greater activity against Gram-positive bacteria compared to Gram-negative strains. scienceopen.com This difference in sensitivity is often attributed to the structural variations in the bacterial cell wall. scienceopen.com Benzo[f]quinolinium salts, for example, displayed very good antibacterial activity against the Gram-positive S. aureus but were less active against the Gram-negative Escherichia coli. nih.gov In one study, certain 8-hydroxyquinoline (B1678124) derivatives were active against Gram-positive bacteria but showed no activity against the tested Gram-negative strains, suggesting that greater lipophilicity might be required to inhibit Gram-negative bacteria. scienceopen.com
Table 1: Antibacterial Activity of Selected Benzyl-Substituted Quinoline/Quinazoline (B50416) Derivatives
| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|
| N4-benzyl-N2-phenylquinazoline-2,4-diamine | Staphylococcus aureus | 25 µM | nih.gov |
| N4-benzyl-N2-phenylquinazoline-2,4-diamine | Staphylococcus epidermidis | 15 µM | nih.gov |
| Benzo[f]quinolinium salts (e.g., 3g, 3h) | Staphylococcus aureus | 0.195 µg/mL | nih.gov |
| Benzo[f]quinolinium salts (e.g., 3g, 3h) | Escherichia coli | 0.195 µg/mL | nih.gov |
The antifungal potential of quinoline derivatives has been well-documented, with activity reported against various fungal species, including yeasts and dermatophytes. researchgate.netnih.gov Benzo[f]quinolinium salts have demonstrated potent, quasi-nonselective antifungal activity against Candida albicans, with some derivatives showing higher efficacy than the standard drug nystatin. nih.gov In one study, modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus yielded derivatives with selective antifungal actions; some were active against yeasts like Candida (MIC ranges of 25–50 μg/mL), while others were effective against filamentous fungi (MIC ranges of 12.5–25 μg/ml). nih.gov
Beyond direct antifungal action, several quinoline and quinazoline derivatives have been identified as potent inhibitors of biofilm formation, a key virulence factor in many microbial infections. nih.govnih.gov A quinoline-2-one derivative, compound 6c, not only showed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) but also demonstrated superior antibiofilm action compared to vancomycin. nih.gov At half its MIC, it caused a 79% reduction in biofilm development, compared to just 20% for vancomycin. nih.gov Similarly, the quinazoline-based compound N4-benzyl-N2-phenylquinazoline-2,4-diamine was found to inhibit biofilm formation in both S. aureus and S. epidermidis at sub-MIC concentrations. nih.gov Surfaces coated with this compound were also able to prevent bacterial adherence, highlighting its potential application in preventing infections related to medical implants. nih.gov
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new drugs, especially those effective against drug-resistant strains. researchgate.netnih.gov Quinoline-based compounds have emerged as a promising class of anti-TB agents. nih.govresearchgate.net
Specifically, benzyl-modified 8-hydroxyquinolines have been synthesized and evaluated for their activity against M. tuberculosis H37Rv. upm.edu.phresearchgate.net In one study, five such derivatives were tested, with compounds 3, 4, and 5 showing the most potent inhibitory activity, with MICs ranging from 6.38 to 54.28 μM against replicating bacteria. upm.edu.ph Structure-activity relationship (SAR) analysis revealed that the presence of chlorine atoms on the 8-benzyl moiety significantly enhanced anti-TB activity against both replicating and non-replicating mycobacteria. upm.edu.phresearchgate.net The 2,6-dichlorobenzylated 8-hydroxyquinoline (compound 5) was the most potent derivative, with an MIC90 of 6.38 µM against replicating M. tuberculosis and 12.49 µM in a low-oxygen-recovery assay (LORA) for non-replicating bacteria. researchgate.net
Table 2: Antitubercular Activity of Benzylated 8-Hydroxyquinoline Derivatives against M. tuberculosis H37Rv
| Compound | Substituent on Benzyl Ring | MABA MIC90 (Replicating) | LORA MIC90 (Non-replicating) | Source |
|---|---|---|---|---|
| Compound 3 | 4-Cyano | 54.28 µM | >100 µM | upm.edu.phresearchgate.net |
| Compound 4 | 3-Chloro | 12.77 µM | 25.55 µM | upm.edu.phresearchgate.net |
| Compound 5 | 2,6-Dichloro | 6.38 µM | 12.49 µM | upm.edu.phresearchgate.net |
The quinoline core is famously present in antimalarial drugs like quinine (B1679958) and chloroquine. nih.gov Consequently, synthetic quinoline derivatives are a major focus of antimalarial drug discovery to combat the spread of drug-resistant Plasmodium falciparum. nih.govnih.gov Various hybrid molecules incorporating the quinoline scaffold have been developed and tested.
A series of quinoline-pyrazolopyridine hybrids were screened for their in vitro activity against a chloroquine-sensitive strain of P. falciparum. nih.gov The results showed that compounds with halogen substituents had moderate to good activity. Compound 5p, which featured a 4-chloro substituent on two separate phenyl rings within the larger structure, was the most potent, demonstrating significant antimalarial activity both in vitro and in vivo. nih.gov Another study on dihydropyrimidine-quinoline derivatives found that several compounds exhibited excellent antimalarial activity, with IC50 values ranging from 0.014 to 5.87 μg/mL against P. falciparum. nih.gov Specifically, compounds 4b, 4g, and 4i showed a significant inhibitory effect on the parasite even at low concentrations. nih.gov These findings underscore the potential of developing novel quinoline-based compounds as effective antimalarial agents. nih.govmdpi.com
Anticancer and Antineoplastic Research
In addition to their antimicrobial properties, quinoline derivatives have been extensively investigated for their potential as anticancer agents. nih.govrsc.orgmdpi.commdpi.com The planar aromatic structure of the quinoline ring allows it to intercalate with DNA or interact with the active sites of key enzymes involved in cancer progression, such as topoisomerases. mdpi.commdpi.com
Numerous in vitro studies have demonstrated the cytotoxic effects of this compound derivatives and related structures against a wide range of human cancer cell lines. nih.govrsc.orgnih.gov
A study involving a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines revealed compelling and selective anticancer properties. rsc.org The 2-arylquinoline derivatives generally displayed a better activity profile than the tetrahydroquinoline derivatives. Particularly, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showed significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org
Furthermore, research on benzo[c]quinoline derivatives, which are structurally similar to 2-benzylquinolines, has also shown promising anticancer activity. mdpi.com In one study, cycloadducts derived from benzo[c]quinoline demonstrated stronger anticancer activity than their quaternary salt precursors, with one compound showing significant lethality against a specific leukemia cell line (SR) and activity across multiple other cell lines. mdpi.com
Table 3: In Vitro Cytotoxicity of Selected Benzyl-Substituted Quinoline Derivatives
| Compound/Derivative Class | Cancer Cell Line | Cell Line Origin | Activity (GI50/IC50) | Source |
|---|---|---|---|---|
| Unsymmetrical quinolinyl-bis-chalcone (17o) | HCT-116 | Colon Cancer | 0.16 µM (GI50) | nih.gov |
| Unsymmetrical quinolinyl-bis-chalcone (17o) | HT29 | Colon Cancer | 0.42 µM (GI50) | nih.gov |
| Benzotriazole-substituted 2-phenyl quinazoline (ARV-2) | MCF-7 | Breast Cancer | 3.16 µM (IC50) | nih.gov |
| Benzotriazole-substituted 2-phenyl quinazoline (ARV-2) | HeLa | Cervical Cancer | 5.31 µM (IC50) | nih.gov |
| Benzotriazole-substituted 2-phenyl quinazoline (ARV-2) | HT-29 | Colon Cancer | 10.6 µM (IC50) | nih.gov |
| Benzo[f]quinoline (B1222042) quaternary salt (3d) | MDA-MB-468 | Breast Cancer | Remarkable Cytotoxicity | mdpi.com |
| Benzo[f]quinoline quaternary salt (3f) | Leukemia Cell Lines | Leukemia | Highly Selective Activity | mdpi.com |
Antiproliferative Effects on Carcinoma Cells
Derivatives of 2-substituted quinolines have demonstrated noteworthy antiproliferative activity against a wide spectrum of cancer cell lines. nih.gov Research has shown that these compounds are effective against cancers of the breast, cervix, lung, prostate, colon, and liver, among others. nih.gov
Studies on synthetic derivatives have further elucidated this potential. For instance, a series of novel 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline derivatives were synthesized and evaluated for their anticancer properties, showing positive activity in cell viability assays. bibliotekanauki.pl More complex polycyclic structures based on this scaffold, such as benzo[c]quinoline and benzo[f]quinoline derivatives, have also been investigated. Certain benzo[c]quinoline cycloadducts and benzo[f]quinoline quaternary salts have shown significant and sometimes selective lethality against specific cancer cell lines, including those for central nervous system cancers, leukemia, and melanoma. mdpi.commdpi.com For example, one benzo[c]quinoline derivative showed significant lethality against the SNB-75 CNS cancer cell line, while a benzo[f]quinoline salt was highly selective against leukemia cells. mdpi.commdpi.com
| Compound Series | Target Carcinoma Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| General 2-Substituted Quinolines | MCF-7 (Breast), HeLa (Cervical), A549 (Lung), PC-3 (Prostate), HCT 116 (Colon), HepG-2 (Hepatocellular), K562 (Leukemia), A-375 (Melanoma) | General anticancer activity | nih.gov |
| Benzo[c]quinoline derivative (5a) | SNB-75 (CNS Cancer) | Significant lethality (12% cell survival) | mdpi.com |
| Benzo[c]quinoline derivative (6c) | SR (Leukemia) | Significant lethality (17% cell survival) | mdpi.com |
| Benzo[f]quinoline quaternary salt (3d) | Non-small cell lung cancer (HOP-92), Melanoma (LOX IMVI, SK-MEL-5), Breast cancer (MDA-MB-468) | Remarkable cytotoxic efficiency | mdpi.com |
| Benzo[f]quinoline quaternary salt (3f) | Leukemia | Highly selective activity | mdpi.com |
Anti-inflammatory and Analgesic Properties
The quinoline core is associated with both anti-inflammatory and analgesic properties, and its derivatives are being explored for new therapeutics in this area. nih.govnih.gov The pharmacological activity is highly dependent on the nature and position of substituents on the quinoline ring. nih.gov
In terms of anti-inflammatory action, certain quinoline derivatives have been shown to reduce key inflammatory mediators. For example, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, when loaded into nanoparticles, led to a significant decrease in levels of interleukin 1-beta (IL-1β) and nuclear factor kappa-B (NF-κB) in preclinical models. nih.gov
For analgesic effects, research into N-benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides has been particularly promising. In a standard "acetic acid-induced writhing" test in mice, some of these compounds demonstrated an analgesic effect that was notably superior to the reference drug, diclofenac. nuph.edu.ua Similarly, a study on 2-aryliminomethylquinolines found that the most potent compound in the series exhibited analgesic activity comparable to aminophenazone in both writhing and hot-plate tests. nih.gov
| Compound Series | Assay/Model | Key Finding | Reference |
|---|---|---|---|
| N-benzyl-1-(2-cyanoethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides | Acetic acid-induced writhing (mice) | Some derivatives exceeded the analgesic effect of diclofenac. | nuph.edu.ua |
| 2-Aryliminomethylquinolines | Acetic acid writhing test and hot-plate method | The most potent compound (3b) was approximately as active as aminophenazone. | nih.gov |
Antioxidant and Neuroprotective Effects
Oxidative stress is a key factor in the pathogenesis of neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. bohrium.commdpi.com The brain's high oxygen consumption and lipid-rich environment make it particularly susceptible to damage from reactive oxygen species (ROS). bohrium.com Quinoline derivatives have emerged as promising candidates for neuroprotection due to their antioxidant capabilities. bohrium.comnih.gov
A large-scale computational analysis of over 8,500 quinoline derivatives predicted that many possess significant antioxidant activity, with the most promising candidates being more efficient at radical scavenging than the standard antioxidant Trolox. bohrium.comnih.govresearchgate.net This antioxidant potential is linked to their ability to donate hydrogen atoms or single electrons to neutralize free radicals. nih.govresearchgate.net The neuroprotective effects of related isoquinoline (B145761) alkaloids, like berberine, have been attributed to their ability to activate the body's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). mdpi.com This mechanism is also seen in some quinoline derivatives, where treatment increased levels of GSH while decreasing markers of oxidative damage like malondialdehyde (MDA). nih.gov
A key mechanism for the neuroprotective potential of quinoline derivatives lies in their ability to inhibit enzymes that regulate neurotransmitter levels. bohrium.comnih.gov Molecular docking simulations predict that certain quinoline structures can act as inhibitors of monoamine oxidase (MAO), catechol-O-methyltransferase (COMT), and acetylcholinesterase (AChE), all of which are important targets in the treatment of neurodegenerative diseases. mdpi.comnih.gov
Experimental studies on structurally related (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have confirmed this potential. Several compounds from this series showed potent inhibitory activity against both MAO-A and MAO-B, while others were selective for MAO-A. nih.gov Additionally, a number of these compounds were found to inhibit butyrylcholinesterase (BChE). nih.gov
| Compound Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative (2d) | MAO-A | 1.38 µM | nih.gov |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivative (2j) | MAO-A | 2.48 µM | nih.gov |
| (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives (2i, 2p, 2t, 2v) | MAO-A | Good inhibitory activity | nih.gov |
| MAO-B | Good inhibitory activity | ||
| General Quinoline Derivatives (Predicted) | AChE, BChE, COMT, MAO-B | Expected to act as inhibitors based on docking simulations. | bohrium.comnih.govnih.gov |
Antiviral Activity
The quinoline framework is present in numerous compounds with a wide range of antiviral activities. researchgate.net Recent research has highlighted the potential of 2-substituted quinolines against several globally significant viruses.
A notable discovery was a series of 2-phenylquinoline (B181262) derivatives that exhibited broad-spectrum activity against coronaviruses. nih.gov A lead compound showed activity against SARS-CoV-2 with a half-maximal effective concentration (EC₅₀) of 6 µM, and subsequent optimization led to derivatives with improved potency. nih.gov These compounds were also active against other human coronaviruses, HCoV-229E and HCoV-OC43. nih.gov
Other studies have identified quinoline derivatives active against arboviruses. For instance, 2,8-bis(trifluoromethyl)quinolines were effective against Zika virus (ZIKV), and other derivatives showed activity against both ZIKV and chikungunya virus (CHIKV). nih.gov Additionally, 2-substituted quinoline-4-carboxylic acids have been investigated, with 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid showing high activity against orthopoxviruses. researchgate.net
| Compound Series | Target Virus | Activity (EC₅₀) | Reference |
|---|---|---|---|
| 2-Phenylquinolines | SARS-CoV-2 | 6 µM (lead compound) | nih.gov |
| HCoV-229E | 0.2 - 9.4 µM | ||
| HCoV-OC43 | 0.2 - 9.4 µM | ||
| 2,8-Bis(trifluoromethyl)quinolines | Zika Virus (ZIKV) | ~0.8 µM | nih.gov |
| Quinolones | Dengue Virus (DENV-2) | 3.9 - 9.2 µM | nih.gov |
| 2-(1,1′-biphenyl-4-yl)quinoline-4-carboxylic acid | Orthopoxviruses | High activity reported | researchgate.net |
Other Pharmacological Investigations
Parasitic diseases remain a major global health challenge, and there is a critical need for new, effective drugs. nih.gov The quinoline scaffold is a component of various established antiparasitic agents and continues to be a source of new lead compounds. researchgate.net
Research into 2-substituted quinolines has revealed significant antiprotozoal activity, particularly against Leishmania and Trypanosoma species. nih.govnih.gov In vivo studies in mouse models of visceral leishmaniasis showed that oral administration of 2-n-propylquinoline could reduce the parasite burden by as much as 99-100%. nih.gov Other derivatives have demonstrated broad-spectrum activity in vitro against the protozoan parasites responsible for sleeping sickness (Trypanosoma brucei rhodesiense), Chagas disease (Trypanosoma cruzi), and leishmaniasis (Leishmania infantum). nih.gov Several of these compounds displayed potent activity with submicromolar EC₅₀ values and high selectivity. nih.gov While the broader quinoline class is known for its anthelmintic properties, specific investigations into this compound derivatives for this activity are less documented in available research. researchgate.net
| Compound | Target Protozoa | Activity Metric | Key Finding | Reference |
|---|---|---|---|---|
| 2-n-propylquinoline | Leishmania donovani (in vivo) | Parasite Burden Reduction | ~100% reduction after 10-day oral treatment. | nih.gov |
| Compound 2c | Trypanosoma brucei rhodesiense | EC₅₀ | 0.68 µM | nih.gov |
| Compound 2d | Trypanosoma brucei rhodesiense | EC₅₀ | 0.8 µM | nih.gov |
| Trypanosoma brucei brucei | EC₅₀ | 1.4 µM | ||
| Compound 4i | Trypanosoma brucei rhodesiense | EC₅₀ | 0.19 µM | nih.gov |
| Trypanosoma brucei brucei | EC₅₀ | 0.4 µM |
Herbicidal Activity and Photosynthetic Electron Transport Inhibition
Quinoline compounds have been recognized for their herbicidal properties. mdpi.com The mechanism of action for many herbicides involves the inhibition of photosynthetic electron transport (PET), a critical process for plant survival. unl.edu Herbicides that inhibit Photosystem II (PSII) are particularly common and effective. researchgate.netumn.edu These inhibitors typically work by binding to the D1 protein within the PSII complex, thereby blocking the binding of plastoquinone (B1678516) (PQ). unl.edu This interruption of the electron transfer chain leads to an inability to fix carbon dioxide and ultimately results in rapid cellular damage due to oxidative stress. unl.edu
While specific studies on the herbicidal activity of this compound derivatives are not extensively documented, research on other quinoline derivatives has shown their potential as PET inhibitors. For instance, a series of ring-substituted 8-hydroxyquinoline-2-carboxanilides have been found to inhibit PET at the acceptor side of PSII, between the primary electron acceptor P680 and plastoquinone QB. nih.gov The inhibitory efficiency of these compounds was shown to be dependent on factors such as lipophilicity and the electronic properties of the substituents on the anilide ring. nih.gov
Table 1: Herbicidal Activity of Structurally Related Quinoline Derivatives
| Compound Class | Target | Mechanism of Action | Reference |
| 8-Hydroxyquinoline-2-carboxanilides | Photosystem II | Inhibition of Photosynthetic Electron Transport (PET) | nih.gov |
| Fluorinated Quinoline Analogs | Fungi (e.g., S. sclerotiorum) | Antifungal Activity | mdpi.com |
This table presents data on quinoline derivatives that are structurally related to this compound to illustrate the potential herbicidal and related activities of the quinoline scaffold.
Cardiotonic and Antiasthmatic Activities
The quinoline nucleus is a well-established pharmacophore in cardiovascular medicine. mdpi.com Certain quinoline derivatives are known to exhibit positive inotropic (cardiotonic) effects, meaning they increase the force of heart muscle contraction. For example, a series of 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinone derivatives have been synthesized and evaluated for their cardiotonic activity. nih.gov Notably, some of these compounds were found to be significantly more potent than the standard drug milrinone (B1677136) and displayed high selectivity for stimulating cardiac contractile force over heart rate. nih.gov Another study highlighted the cardioprotective potential of dihydroquinoline and quinoline embelin (B1684587) derivatives, which were found to mitigate doxorubicin-induced cardiotoxicity. nih.gov The activity of these quinoline-embelin derivatives was influenced by the nature of the substituent on the pyridine (B92270) ring, with a 4-nitrophenyl group showing promising results. nih.gov
Given these precedents, it is plausible that this compound derivatives could be designed to modulate cardiac function. The benzyl group at the 2-position could play a critical role in interacting with cardiac muscle proteins or receptors.
Regarding antiasthmatic activity, some quinoline derivatives have been identified as having potential benefits. For instance, oxyquinoline has been mentioned as an antiasthmatic agent. mdpi.com While the direct bronchodilator activity of this compound derivatives has not been reported, theophylline (B1681296), a methylxanthine, is a well-known bronchodilator used in the treatment of asthma. nih.gov Research into novel theophylline derivatives has shown that the incorporation of various heterocyclic systems can lead to compounds with both bronchodilator and antibacterial activities. nih.gov This suggests that the versatile quinoline scaffold, when appropriately substituted, could also be explored for its potential to relieve bronchospasm.
Table 2: Cardiovascular and Antiasthmatic Activity of Structurally Related Quinoline Derivatives
| Compound Class | Biological Activity | Key Findings | Reference |
| 6-(N-linked, five-membered heteroaryl)-2(1H)-quinolinones | Cardiotonic (Positive Inotropic) | Some derivatives were 5-10 times more potent than milrinone. | nih.gov |
| Dihydroquinoline and Quinoline Embelin Derivatives | Cardioprotective | Attenuated doxorubicin-induced cardiotoxicity. | nih.gov |
| Oxyquinoline | Antiasthmatic | Mentioned as a known antiasthmatic agent. | mdpi.com |
This table showcases the activities of quinoline derivatives structurally related to this compound, indicating the potential of the core scaffold in these therapeutic areas.
Structure-Activity Relationship (SAR) Analysis of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and agrochemistry, as they help in identifying the key structural features of a molecule that are responsible for its biological activity. georgiasouthern.edu For quinoline derivatives, SAR studies have been conducted across a wide range of biological activities, including anticancer, antimalarial, and neuroprotective effects. nih.govnih.govresearchgate.net
While specific SAR data for the herbicidal, cardiotonic, and antiasthmatic activities of this compound derivatives is not yet available, a hypothetical analysis can be constructed based on established principles for the quinoline scaffold and related heterocyclic systems.
For herbicidal activity targeting PSII, the following SAR principles can be proposed for this compound derivatives:
Quinoline Ring Substitutions: The electronic nature and position of substituents on the quinoline ring would likely be critical. Electron-withdrawing groups on the quinoline moiety have been shown to be important for the activity of some biologically active quinolines. researchgate.net
Benzyl Group Substitutions: Substituents on the phenyl ring of the benzyl group could significantly impact activity. The position (ortho, meta, para) and nature (electron-donating or electron-withdrawing) of these substituents would influence the molecule's lipophilicity and its ability to fit into the binding pocket of the D1 protein. The lipophilicity often shows a parabolic relationship with PET-inhibiting activity in quinoline derivatives. nih.gov
For cardiotonic and antiasthmatic activities , the SAR would likely focus on:
Substituents on the Quinoline Ring: As seen with the 2(1H)-quinolinone derivatives, small alkyl substituents on the quinoline ring can markedly increase inotropic activity. nih.gov
The Benzyl Moiety: The benzyl group itself, and any substituents thereon, would be a key determinant of receptor or enzyme interaction. The flexibility of the benzyl group could allow for optimal positioning within a binding site.
Nitrogen Atom Basicicity: The basicity of the quinoline nitrogen can be modulated by substituents, which could influence pharmacokinetic properties and interactions with biological targets.
Table 3: General SAR Principles for Biologically Active Quinoline Derivatives
| Activity | Structural Feature | Influence on Activity | Reference |
| HIV-1 RT Inhibition | Electron-withdrawing substituents at position 6 | Increases activity | researchgate.net |
| Cardiotonic | Methyl substituents on the imidazole (B134444) ring of 6-imidazol-1-yl-2(1H)-quinolinones | Marked increase in inotropic activity | nih.gov |
| Cardioprotective | 4-Nitrophenyl group on quinoline-embelin derivatives | Enhances activity | nih.gov |
| PET Inhibition | Lipophilicity of substituents | Quasi-parabolic dependence for 3-substituted anilides | nih.gov |
This table summarizes SAR findings for various quinoline derivatives to provide a framework for the potential SAR of 2-benzylquinolines.
Applications of 2 Benzylquinoline in Materials Science
Organic Electronics and Optoelectronic Materials
The development of organic materials for electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells, is a rapidly growing field. Quinoline-based compounds are known to possess high thermal and chemical stability, as well as electron-transporting capabilities, making them desirable for these applications. nih.gov
Despite the promising characteristics of the quinoline (B57606) moiety, a thorough review of the scientific literature reveals a notable lack of specific research on the application of 2-benzylquinoline in organic electronics and optoelectronics. While numerous studies have investigated other functionalized quinolines as luminescent materials and components for optoelectronic devices, detailed research findings on the electronic and photophysical properties of this compound and its performance in devices like OLEDs are not widely published. researchgate.net The influence of the benzyl (B1604629) substitution on the electronic and photophysical properties relevant to these applications remains an area open for future investigation.
Coordination Chemistry and Metal Complexes
The nitrogen atom in the quinoline ring acts as an excellent coordination site for metal ions, leading to the formation of a wide variety of metal complexes with diverse structures and properties. These complexes have found applications in catalysis, sensing, and as functional materials. For instance, complexes of 5-[(benzyloxy) methyl] quinolin-8-ol with various transition metals have been synthesized and characterized. isca.me Similarly, Schiff base ligands derived from 8-aminoquinoline (B160924) form stable complexes with several bivalent metals. bendola.com
However, specific studies detailing the synthesis, crystal structure, and material properties of metal complexes involving this compound as a ligand are scarce in the current scientific literature. While the fundamental principles of coordination chemistry suggest that this compound can act as a ligand, comprehensive research into its coordination behavior and the potential applications of its metal complexes in materials science is yet to be extensively reported. The steric and electronic effects of the benzyl group could lead to unique coordination geometries and properties, representing a promising but underexplored area of research.
Polymer Chemistry and Materials Synthesis
The incorporation of functional moieties into polymer chains is a key strategy for developing advanced materials with specific properties. Quinoline derivatives have been incorporated into polymers to enhance their thermal stability, and optical and electronic properties.
A review of the literature indicates that the use of this compound as a monomer or a functional side group in polymer synthesis is not a well-documented field of study. While general methods for the synthesis of polyquinolines have been developed, specific examples utilizing this compound are not readily found. The potential of this compound to be incorporated into polymer backbones or as a pendant group to tailor the properties of materials for specific applications remains a largely unexplored research avenue.
Nanomaterials Synthesis and Functionalization
Nanomaterials have gained immense interest due to their unique size-dependent properties and applications in various fields, including catalysis, electronics, and medicine. The synthesis of quinoline derivatives has been facilitated by the use of nanocatalysts, and in turn, quinoline-based molecules can be used to functionalize the surface of nanoparticles to impart specific functionalities. nih.govresearchgate.net
Despite these advances, there is a lack of specific reports on the use of this compound in the synthesis of nanomaterials or as a functionalizing agent for nanoparticles. The potential interactions between the this compound molecule and the surface of various nanomaterials have not been extensively investigated. Therefore, its role in controlling the growth, stability, or surface properties of nanomaterials for specific material applications is yet to be established.
Catalysis and Photocatalysis beyond Organic Synthesis
The catalytic properties of metal complexes and materials are central to many industrial processes. Quinoline derivatives can act as ligands in catalytic complexes or as components of catalytically active materials. For instance, benzylamine (B48309) has been used as a nucleophilic catalyst for the synthesis of 2-substituted quinolines. organic-chemistry.org
However, the application of this compound or its complexes in catalysis and photocatalysis for reactions beyond organic synthesis is not a prominent area of research in the current literature. While the electronic properties of the quinoline ring and the potential for coordination with catalytic metals exist, detailed studies on the catalytic or photocatalytic activity of materials derived from this compound are not available.
Biomaterials and Pharmaceutical Materials
The quinoline scaffold is a well-known privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. nih.gov This has led to their investigation for use in biomaterials and as pharmaceutical materials.
In the context of this compound, it has been noted that the compound was investigated for its antivenom properties in the past. biosynth.com However, more recent research has suggested that it does not possess this particular activity. biosynth.com The crystal structure of related compounds like N-benzylquinoline-2-carbothioamide and (S)-N-benzyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide have been reported, indicating interest in the broader class of benzyl-substituted aza-heterocycles for structural and potentially pharmaceutical studies. researchgate.netresearchgate.net A search for the crystal structure of this compound itself did not yield a specific entry in the common databases. The exploration of this compound in the development of new biomaterials or as a component in pharmaceutical formulations remains a field with limited published research.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1745-77-3 | biosynth.comnist.gov |
| Molecular Formula | C₁₆H₁₃N | biosynth.comnist.gov |
| Molecular Weight | 219.28 g/mol | biosynth.com |
| Boiling Point | 352.5 °C | biosynth.com |
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Pathways
Developing novel synthetic pathways for 2-benzylquinoline and its derivatives is a key area of ongoing research. Traditional methods for synthesizing quinoline (B57606) cores often involve cyclocondensation and cyclization processes, utilizing mono- or ortho-substituted anilines. rsc.org While existing protocols, such as those involving the treatment of aryl halides in the presence of cesium carbonate and a palladium catalyst, can provide 2-benzylquinolines in moderate to good yields, there is a continuous need for innovative and efficient methods. dicp.ac.cn For instance, research has explored iridium-catalyzed asymmetric hydrogenation of 2-benzylquinolines as a route to chiral tetrahydroquinoline derivatives with high enantioselectivity. dicp.ac.cnresearchgate.netacs.org Mechanistic studies of quinoline hydrogenation suggest a process involving 1,4-hydride addition, isomerization, and 1,2-hydride addition, with the catalytic active species potentially being an Ir(III) complex. dicp.ac.cnresearchgate.netacs.org The development of more efficient and direct synthesis routes for C-4 unsubstituted 2-arylquinolines, for example, using Povarov reactions, is also an active area. rsc.org Furthermore, exploring green chemistry approaches in synthesis is becoming increasingly important. rsc.org
Exploration of Undiscovered Biological Activities
The exploration of undiscovered biological activities of this compound and its derivatives is a significant avenue for future research. While some studies have investigated the biological effects of substituted quinoline derivatives, including their activity against Mycobacterium tuberculosis and their potential in inhibiting photosynthetic electron transport, the full range of biological interactions for this compound itself and a broader array of its analogs remains largely unexplored. researchgate.netresearchgate.netnih.gov The quinoline scaffold is present in various biologically active compounds, including some with anticancer, antidiabetic, and antimicrobial properties. researchgate.netacs.org Future research can delve into high-throughput screening and targeted investigations to identify novel biological targets and activities. This could involve exploring interactions with enzymes, receptors, or other biomolecules not previously considered. Studies on substituted quinoline-2-carboxamides, for example, have shown varying degrees of antimycobacterial activity and toxicity against cell lines, indicating the potential for structure-activity relationship studies to guide the discovery of new biological agents. researchgate.net
Integration of Advanced Computational Design in Drug Discovery and Materials Science
The integration of advanced computational design is poised to significantly accelerate research into this compound in both drug discovery and materials science. Computer-aided molecular design (CAMD) leverages computational methods and algorithms to streamline the process of molecule screening, design, and optimization. longdom.org This is particularly valuable in drug discovery, where CAMD can assist in identifying potential lead compounds more efficiently and optimizing drug candidates. longdom.orgschrodinger.comresearchgate.net Computational approaches, including molecular docking, molecular dynamics simulations, and quantum mechanics/molecular mechanics (QM/MM) methods, can predict and evaluate the interactions between ligands, such as this compound derivatives, and biological targets. researchgate.netdrug-dev.com
In materials science, CAMD aids in the development of novel materials with tailored properties. longdom.org For this compound, computational studies could explore its potential in organic electronic materials, catalysts, or other functional materials by predicting properties based on its molecular structure. longdom.org The use of cloud computing further enhances these capabilities by providing the necessary computational power for complex simulations and analyses. drug-dev.com
Sustainability and Green Chemistry in this compound Research
Sustainability and green chemistry principles are increasingly relevant in the research and development of this compound. The principles of green chemistry aim to minimize or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product. researchgate.netacs.org This includes designing synthetic methods with high atom economy, using safer solvents, and developing energy-efficient processes. rsc.orgresearchgate.netacs.org
Future research should focus on developing greener synthetic routes to this compound, potentially utilizing catalysis, biocatalysis, or flow chemistry to reduce waste and energy consumption. rsc.orgresearchgate.netacs.org Exploring the use of renewable resources in the synthesis of precursors could also contribute to sustainability. mdpi.com Applying green chemistry metrics and assessments can help evaluate the environmental impact of different synthetic pathways and guide the development of more sustainable processes. researchgate.netmdpi.com
Clinical Translation and Therapeutic Applications of this compound-Based Compounds
The clinical translation and therapeutic applications of this compound-based compounds represent a long-term goal for research. While this compound itself may not be a direct therapeutic agent, its core structure can be a valuable scaffold for designing molecules with desired biological activities. researchgate.netresearchgate.net The process of clinical translation involves moving research findings from the laboratory to clinical practice, typically through preclinical studies and phased clinical trials. 2bridge.benct-dresden.deoicr.on.caleicabiosystems.comnct-heidelberg.de
Future research in this area would involve the rigorous evaluation of promising this compound derivatives identified through biological screening and computational design. This includes in vitro and in vivo studies to assess efficacy, pharmacokinetics, and potential toxicity. leicabiosystems.com Successful preclinical results would pave the way for early-stage clinical trials (Phase 1 and Phase 2) to evaluate safety and preliminary efficacy in humans. 2bridge.beoicr.on.caleicabiosystems.com The translational pathway requires close collaboration between chemists, biologists, pharmacologists, and clinicians to navigate the complex process of drug development. 2bridge.be
Q & A
Q. What are the established synthetic routes for 2-Benzylquinoline, and how can purity be optimized?
this compound is typically synthesized via Friedländer condensation or transition-metal-catalyzed coupling reactions. For example, quinoline derivatives are often prepared by cyclization of substituted anilines with ketones or aldehydes under acidic conditions . To optimize purity:
Q. What analytical techniques are recommended for characterizing this compound in environmental samples?
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Detects trace levels in water or soil with limits of quantification (LOQ) as low as 0.1 ng/L .
- Gas Chromatography (GC): Suitable for volatile derivatives; pair with flame ionization detection (FID) for quantitative analysis .
- Solid-Phase Extraction (SPE): Pre-concentrate samples using C18 cartridges to improve detection sensitivity .
Advanced Research Questions
Q. How can contradictory data on the environmental occurrence of this compound be resolved?
Discrepancies in detection (e.g., reported in German surface waters but absent in French influent ) may arise from:
- Geographical variability: Differences in industrial discharge or wastewater treatment protocols.
- Analytical method sensitivity: Cross-validate findings using multiple techniques (e.g., LC-MS/MS vs. high-resolution orbitrap MS) .
- Sample matrix effects: Conduct spike-and-recovery experiments to assess interference from organic matter in soil or water .
Q. What experimental strategies are effective for evaluating the biological activity of this compound derivatives?
- In vitro assays: Test acetylcholinesterase (AChE) inhibition for Alzheimer’s drug candidates using Ellman’s method .
- Structure-Activity Relationship (SAR) studies: Modify the benzyl or quinoline moieties and compare IC values .
- Molecular docking: Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., AChE) .
Q. How should researchers design a study to investigate the photodegradation of this compound in aquatic systems?
- Controlled irradiation experiments: Exclude aqueous solutions to UV light (λ = 254–365 nm) and monitor degradation via LC-MS .
- Identify byproducts: Use high-resolution mass spectrometry (HRMS) to detect transformation products like hydroxylated quinoline derivatives .
- Assess ecotoxicity: Test byproduct toxicity using Daphnia magna or algal growth inhibition assays .
Data Interpretation and Reporting
Q. What frameworks are recommended for reconciling conflicting results in mechanistic studies of this compound?
- Triangulation: Combine computational (DFT calculations), spectroscopic (FT-IR), and kinetic data to validate reaction pathways .
- Error analysis: Quantify uncertainties in experimental measurements (e.g., ±5% for HPLC peak areas) and use statistical tests (ANOVA) to assess significance .
- Systematic reviews: Follow PRISMA guidelines to synthesize evidence from heterogeneous studies .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
- Detailed protocols: Specify reaction parameters (temperature, solvent ratios, catalyst loading) in supplementary materials .
- Batch testing: Replicate syntheses ≥3 times and report yield ranges (e.g., 65–72%) .
- Open data sharing: Deposit raw spectral data (NMR, MS) in repositories like Zenodo or Figshare .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to studies involving this compound’s environmental impact?
Q. Table 1: Environmental Occurrence of this compound
| Location | Matrix | Concentration (ng/L) | Detection Method | Reference |
|---|---|---|---|---|
| Germany (Rhine) | Surface water | 12–45 | LC-MS/MS | Quednow & Püttmann, 2007 |
| USA (California) | Groundwater | <LOQ | GC-FID | Aichele & Penner |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
